

Application Notes and Protocols for KIFC1 ATPase Activity Assay with AZ82

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Compound of Interest

Compound Name: AZ82

Cat. No.: B593823

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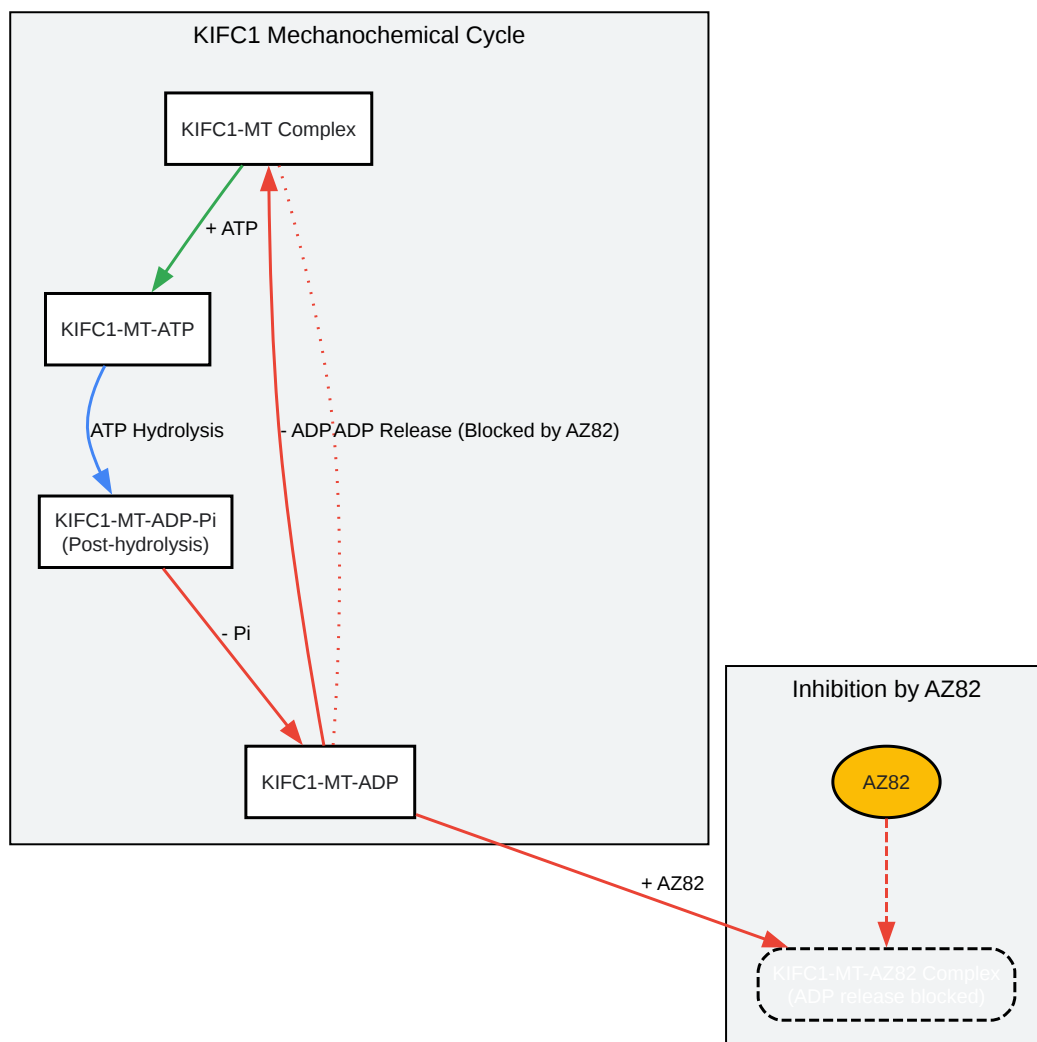
For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member C1 (KIFC1), also known as HSET, is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a process essential for their survival. This makes KIFC1 a compelling therapeutic target for cancer. **AZ82** is a potent and selective small molecule inhibitor of KIFC1.^{[1][2]} These application notes provide detailed protocols for performing a microtubule-stimulated KIFC1 ATPase activity assay to evaluate the inhibitory potential of **AZ82**. The protocols for two common assay formats are described: a colorimetric malachite green-based assay and a luminescence-based ADP-Glo™ assay.

Mechanism of Action of AZ82

AZ82 is an ATP-competitive inhibitor of KIFC1.^[1] It specifically binds to the KIFC1/microtubule binary complex, inhibiting the microtubule-stimulated ATPase activity of KIFC1.^[1] This inhibition blocks the release of ADP from the motor domain, thereby halting the mechanochemical cycle of the protein.^[3]



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Caption: Mechanism of KIFC1 inhibition by **AZ82**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibition of KIFC1 by **AZ82**.

Parameter	Value	Reference
IC50	0.3 μ M	[4]
Ki	0.043 μ M (43 nM)	[1][2]
Inhibition Type	ATP-competitive, Microtubule-noncompetitive	[1]
Binding Target	KIFC1/Microtubule Complex	[1][5]

Experimental Protocols

Two primary methods for measuring KIFC1 ATPase activity are detailed below. It is recommended to use purified, recombinant KIFC1 motor domain and taxol-stabilized microtubules for these assays.

Protocol 1: Malachite Green Phosphate Assay

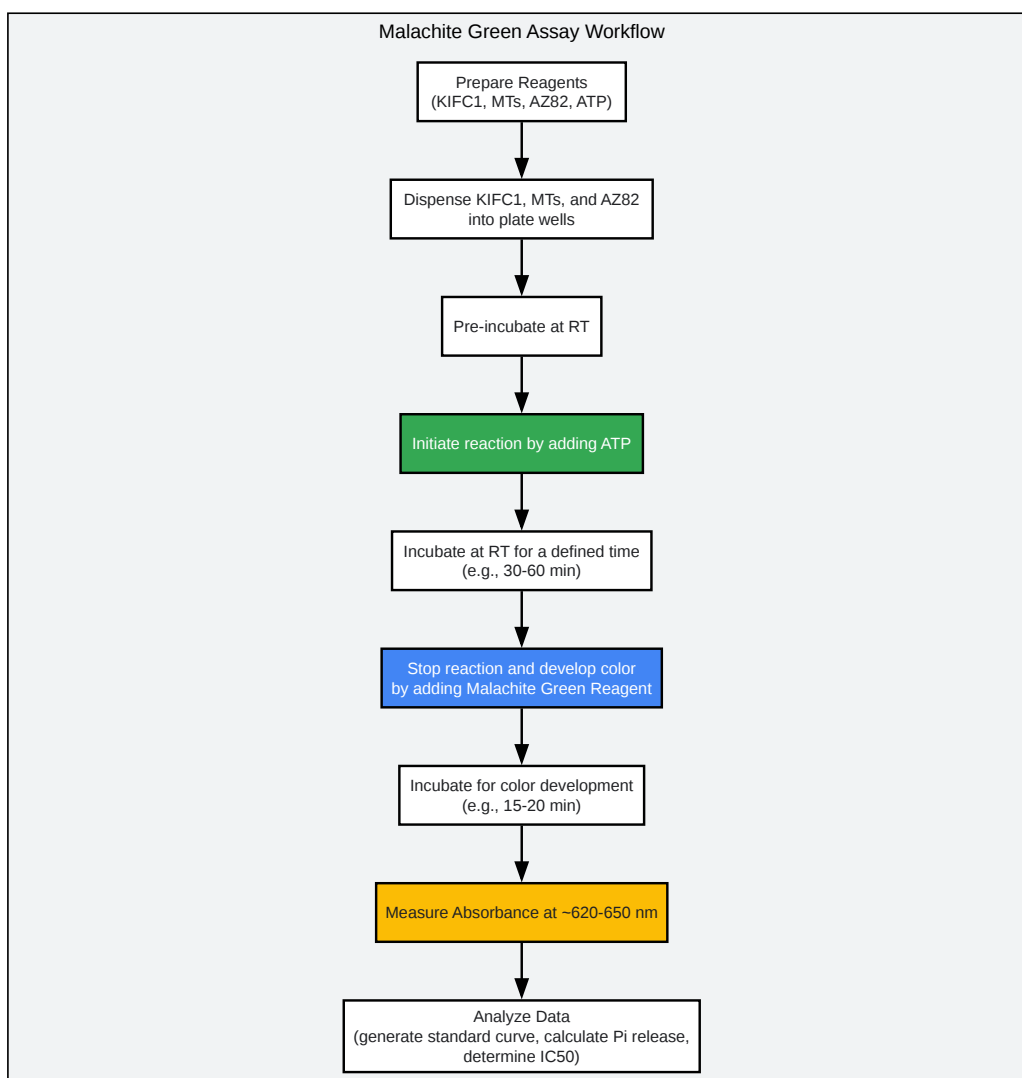
This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. The reaction of Pi with malachite green and molybdate under acidic conditions forms a colored complex that can be measured spectrophotometrically.

Materials:

- Purified KIFC1 motor domain protein
- Taxol-stabilized microtubules
- **AZ82** (dissolved in DMSO)
- ATP solution
- Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)
- Malachite Green Reagent
- Phosphate standard solution (for standard curve)

- 96-well or 384-well clear flat-bottom plates
- Microplate reader

Experimental Workflow:



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Caption: Experimental workflow for the KIFC1 Malachite Green Assay.

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of **AZ82** in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
 - Prepare a working solution of KIFC1 and microtubules in assay buffer.
 - Prepare a phosphate standard curve using the phosphate standard solution.
- Assay Plate Setup:
 - Add the desired volume of the **AZ82** serial dilutions to the wells of the microplate. Include "no inhibitor" and "no enzyme" controls.
 - Add the KIFC1/microtubule mixture to all wells except the "no enzyme" controls.
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the Reaction:
 - Add ATP to all wells to initiate the ATPase reaction. The final ATP concentration should be close to the K_m of KIFC1 for ATP, or as determined by preliminary experiments.
 - Incubate the plate at room temperature for a time that allows for linear phosphate release (e.g., 30-60 minutes).
- Stop and Develop:
 - Stop the reaction by adding the Malachite Green Reagent to all wells.
 - Incubate at room temperature for 15-20 minutes to allow for color development.
- Data Acquisition and Analysis:

- Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
- Subtract the absorbance of the "no enzyme" control from all other readings.
- Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.
- Plot the percentage of inhibition against the logarithm of the **AZ82** concentration and fit the data to a dose-response curve to determine the IC50 value.

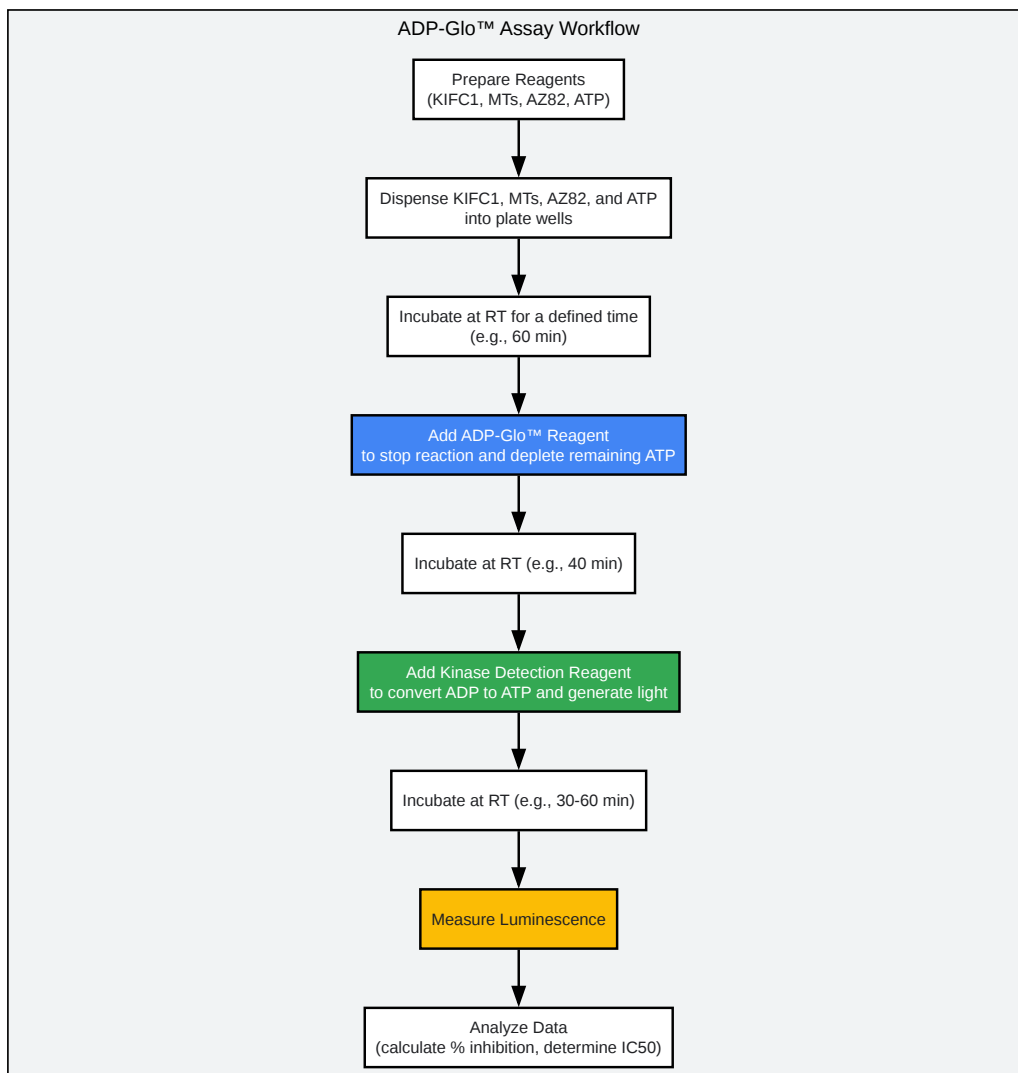
Protocol 2: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the ATPase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration. This assay is highly sensitive and well-suited for high-throughput screening.

Materials:

- Purified KIFC1 motor domain protein
- Taxol-stabilized microtubules
- **AZ82** (dissolved in DMSO)
- ATP solution
- Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow:



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Caption: Experimental workflow for the KIFC1 ADP-Glo™ Assay.

Procedure:

- Prepare Reagents:

- Prepare a serial dilution of **AZ82** in assay buffer. Maintain a constant final DMSO concentration.
- Prepare a working solution of KIFC1, microtubules, and ATP in assay buffer. A common ATP concentration for screening is 3 μ M.[6]
- Assay Plate Setup:
 - Add the desired volume of the **AZ82** serial dilutions to the wells of the white, opaque microplate. Include appropriate controls.
 - Initiate the reaction by adding the KIFC1/microtubule/ATP mixture to all wells.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add the ADP-Glo™ Reagent to all wells to stop the ATPase reaction and deplete the remaining ATP.
 - Incubate at room temperature for approximately 40 minutes.
- Signal Generation:
 - Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step to ATP and contains luciferase and luciferin to produce a luminescent signal.
 - Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence using a luminometer.
 - Calculate the percentage of inhibition for each **AZ82** concentration relative to the "no inhibitor" control.

- Plot the percentage of inhibition against the logarithm of the **AZ82** concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

These protocols provide a framework for the accurate and reproducible determination of the inhibitory activity of **AZ82** against KIFC1. The choice between the malachite green and ADP-Glo™ assays will depend on the available equipment, desired throughput, and sensitivity requirements. Both methods are well-established for characterizing the activity of kinesin motor proteins and their inhibitors. Proper controls and careful optimization of assay conditions are crucial for obtaining reliable and meaningful data.

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